molecular formula C9H9ClO2S B8718709 Methyl 2-chloro-5-(methylthio)benzoate

Methyl 2-chloro-5-(methylthio)benzoate

Cat. No.: B8718709
M. Wt: 216.68 g/mol
InChI Key: PSHLXOIAMZQEIQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(methylthio)benzoate is an aromatic ester derivative characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 5, esterified with a methyl group. This compound is structurally related to bioactive molecules and intermediates in pharmaceutical and agrochemical synthesis. The methylthio group introduces sulfur-based reactivity, while the chlorine atom acts as an electron-withdrawing substituent, influencing the compound’s electronic properties and interactions.

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

methyl 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3

InChI Key

PSHLXOIAMZQEIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (2), -SCH₃ (5), -COOCH₃ ~230.7 Intermediate for agrochemicals; sulfur enhances lipophilicity
Methyl 2-chloro-5-formylbenzoate Cl (2), -CHO (5), -COOCH₃ ~212.6 Formyl group enables further derivatization (e.g., Schiff bases)
Methyl 5-chloro-2-hydroxybenzoate Cl (5), -OH (2), -COOCH₃ ~200.6 Hydroxyl group increases solubility in polar solvents; used in pharmaceuticals
Methyl benzoate -H, -COOCH₃ ~136.1 Baseline ester; low toxicity, used in fragrances
Methyl 4-(4-(2-(4-(methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5) Complex quinoline-piperazine structure ~543.1 Bioactive molecule with potential kinase inhibition

Key Observations:

Methylthio (-SCH₃): Enhances lipophilicity compared to hydroxyl or formyl groups, improving membrane permeability in bioactive molecules . Formyl (-CHO): Increases reactivity for condensation reactions, making Methyl 2-chloro-5-formylbenzoate a versatile precursor .

Solubility and Reactivity :

  • Methyl 5-chloro-2-hydroxybenzoate’s hydroxyl group improves water solubility compared to the methylthio variant, which is more lipophilic .
  • The methylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, altering biological activity .

Methyl benzoate derivatives with halogens (Cl, Br) and sulfur atoms are frequently explored in insecticide development due to their ability to interfere with neuronal sodium channels .

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